
2-Chloro-N-cyclohexyl-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclohexyl-5-methoxybenzamide is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol It is characterized by the presence of a chloro group, a cyclohexyl group, and a methoxy group attached to a benzamide core
Métodos De Preparación
The synthesis of 2-Chloro-N-cyclohexyl-5-methoxybenzamide typically involves the reaction of 2-chloro-5-methoxybenzoic acid with cyclohexylamine under specific reaction conditions. The process generally includes the following steps:
Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation reaction: The acyl chloride is then reacted with cyclohexylamine to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions .
Análisis De Reacciones Químicas
2-Chloro-N-cyclohexyl-5-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclohexyl-5-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclohexyl-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
2-Chloro-N-cyclohexyl-5-methoxybenzamide can be compared with other similar compounds, such as:
2-Chloro-N-cyclohexylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Chloro-N-cyclohexyl-4-methoxybenzamide: The position of the methoxy group is different, potentially leading to variations in its properties.
2-Chloro-N-cyclohexyl-5-ethoxybenzamide: The ethoxy group instead of the methoxy group may result in different steric and electronic effects.
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
2-chloro-N-cyclohexyl-5-methoxybenzamide |
InChI |
InChI=1S/C14H18ClNO2/c1-18-11-7-8-13(15)12(9-11)14(17)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17) |
Clave InChI |
OZCIIIBWYOLJCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
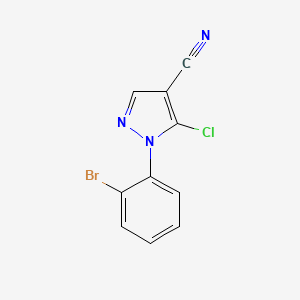
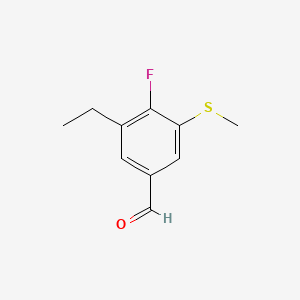
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
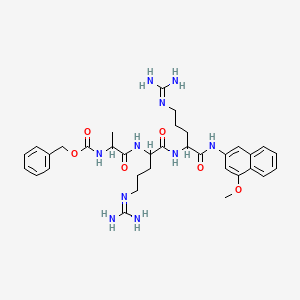
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
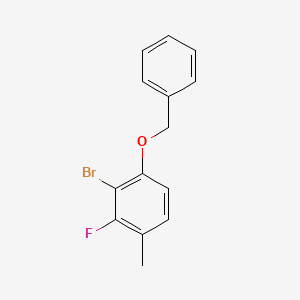


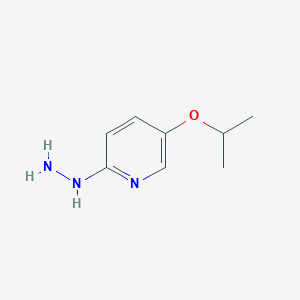

![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

